molecular formula C17H16N2Na2O6S B7776169 Carbenicillin disodium

Carbenicillin disodium

Cat. No.: B7776169
M. Wt: 422.4 g/mol
InChI Key: RTYJTGSCYUUYAL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

    Carbenicillin Disodium Salt: is derived from penicillin G and features a carboxyl and benzyl group in its chemical structure.

  • Mechanistically, it acts similarly to ampicillin by interfering with cell wall synthesis in gram-negative bacteria.
  • Notably, it exhibits low toxicity to plant tissues.
  • Preparation Methods

      Synthetic Routes: Carbenicillin is synthesized through semi-synthetic reactions involving penicillin G’s side chain.

      Reaction Conditions: Specific synthetic conditions may vary, but the carboxylbenzyl group is introduced during the semi-synthesis.

  • Chemical Reactions Analysis

      Reactivity: Carbenicillin inhibits both gram-negative and gram-positive bacteria.

      Common Reagents: It is soluble in water and gradually decomposes in aqueous solutions. It is unstable in acidic or alkaline conditions.

      Major Products: Carbenicillin’s primary effect is disrupting bacterial cell wall synthesis.

  • Scientific Research Applications

  • Mechanism of Action

      Targets: Carbenicillin interferes with bacterial cell wall synthesis.

      Stability: It is more stable than ampicillin due to slower breakdown by beta-lactamase.

      Satellite Colonies: It reduces satellite colony growth during prolonged incubations.

  • Comparison with Similar Compounds

      Uniqueness: Carbenicillin’s carboxylbenzyl group sets it apart.

      Similar Compounds: While I don’t have a comprehensive list, other penicillin derivatives share some similarities.

    Properties

    IUPAC Name

    disodium;6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H18N2O6S.2Na/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);;/q;2*+1/p-2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RTYJTGSCYUUYAL-UHFFFAOYSA-L
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H16N2Na2O6S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    422.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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